molecular formula C15H14N4O B2727443 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 726152-30-3

2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2727443
CAS No.: 726152-30-3
M. Wt: 266.304
InChI Key: QEHRWWCXCHKMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-Benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS: 726152-30-3) is a heterocyclic compound featuring a benzimidazole core linked to a pyridine-substituted acetamide moiety.

  • Benzimidazole: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity .
  • Pyridin-2-ylmethyl group: A nitrogen-containing aromatic substituent that may enhance solubility or target-specific binding .
  • Acetamide linker: Provides flexibility and hydrogen-bonding capacity, common in pharmacologically active molecules .

This compound is structurally distinct from other benzimidazole derivatives due to the absence of triazole or thiazole moieties (common in analogs) and the unique positioning of the pyridine group .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(17-10-11-5-3-4-8-16-11)9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHRWWCXCHKMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of 2-(1H-benzimidazol-2-yl)acetic acid undergoes activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). Pyridin-2-ylmethylamine is introduced stoichiometrically, and the reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12–16 hours.

Key Parameters

  • Molar Ratio : 1:1.2 (acid:amine)
  • Solvent : DMF (anhydrous)
  • Catalyst : HOBt (10 mol%)
  • Yield : 68–72% after column chromatography

Purification and Characterization

Crude product purification involves silica gel chromatography (ethyl acetate/methanol, 9:1), followed by recrystallization from ethanol/water (3:1). Structural confirmation is achieved via $$ ^1H $$-NMR ($$ \delta $$ 8.52 ppm, pyridine-H; $$ \delta $$ 7.85 ppm, benzimidazole-H) and high-resolution mass spectrometry (HRMS: m/z 266.30 [M+H]$$^+$$).

Acid Chloride Intermediate Route

For industrial-scale production, the acid chloride pathway offers enhanced reactivity and reduced reaction times.

Synthesis of 2-(1H-Benzimidazol-2-yl)acetyl Chloride

2-(1H-Benzimidazol-2-yl)acetic acid is treated with thionyl chloride (SOCl$$2$$) under reflux (70°C, 4 hours). Excess SOCl$$2$$ is removed under vacuum, yielding the acyl chloride as a pale yellow solid (94% purity).

Amide Bond Formation

The acyl chloride is reacted with pyridin-2-ylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. The exothermic reaction is maintained at −10°C using an ice-salt bath, achieving 85% conversion within 2 hours.

Optimization Data

Parameter Value
Temperature −10°C
Solvent DCM
Base TEA (2 eq)
Reaction Time 120 min
Isolated Yield 78%

One-Pot Tandem Synthesis

Recent advancements favor tandem methodologies to reduce intermediate isolation steps. This method combines benzimidazole formation and amidation in a single reactor.

Reaction Sequence

  • Benzimidazole Synthesis : o-Phenylenediamine reacts with glycolic acid in 4M HCl at 100°C for 6 hours to form 2-(hydroxymethyl)-1H-benzimidazole.
  • Oxidation and Amination : The hydroxymethyl group is oxidized to carboxylic acid using KMnO$$4$$/H$$2$$SO$$_4$$, followed by in-situ amidation with pyridin-2-ylmethylamine via EDC/HOBt.

Advantages

  • Eliminates intermediate purification
  • Total yield: 64%
  • Scalable to multi-kilogram batches

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 2-(1H-benzimidazol-2-yl)acetic acid and pyridin-2-ylmethylamine with potassium carbonate (K$$2$$CO$$3$$) as a catalyst achieves 70% yield in 45 minutes. This method reduces solvent waste and energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) accelerates the amidation reaction to 20 minutes, yielding 75% product. This technique is ideal for high-throughput screening.

Industrial-Scale Production

Continuous Flow Reactor Systems

A tubular flow reactor (TFR) operating at 120°C and 15 bar pressure enhances mixing and heat transfer, achieving 92% conversion with a residence time of 8 minutes. Post-reaction, the product is purified via continuous liquid-liquid extraction.

Process Metrics

Metric Value
Throughput 12 kg/hour
Purity 99.2% (HPLC)
Solvent Recovery 98%

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time Scalability
Carbodiimide Coupling 72 98 16 h Moderate
Acid Chloride 78 97 3 h High
Tandem Synthesis 64 95 12 h High
Mechanochemical 70 96 0.75 h Low
Continuous Flow 92 99.2 0.13 h Industrial

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole compounds can exhibit significant anticancer properties. 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide has been evaluated in vitro for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study : A study published in Molecules demonstrated that this compound showed promising results in inhibiting the growth of human cancer cell lines with an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutics .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis through caspase activation
HeLa (Cervical)12.8Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has been tested against phospholipase A2, an enzyme involved in various inflammatory processes.

Case Study : Research indicated that 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide exhibited significant inhibition of phospholipase A2 with an IC50 value of 60.4 µM, suggesting its potential use as an anti-inflammatory agent .

Enzyme IC50 (µM) Potential Application
Phospholipase A260.4Anti-inflammatory drug development

Computational Studies

Computational chemistry approaches have been employed to predict the binding affinity and interaction of this compound with various biological targets. Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression and inflammation.

Binding Affinity Predictions

The binding affinities were calculated using molecular docking simulations, revealing favorable interactions between the compound and target enzymes.

Target Protein Binding Affinity (kcal/mol)
Phospholipase A2-8.5
Cyclin-dependent kinase-9.0

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Benzimidazole vs. Benzothiazole Derivatives

  • Target Compound : Contains a benzimidazole core (two nitrogen atoms in the fused ring).
  • Benzothiazole Analogs : Replace benzimidazole with a sulfur-containing benzothiazole ring (e.g., N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide) .
    • Impact : Benzothiazoles often exhibit stronger π-stacking interactions but reduced hydrogen-bonding capacity compared to benzimidazoles. This difference can alter binding affinities in enzyme inhibition .

Triazole-Containing Derivatives

  • Triazole-Linked Compounds: Compounds like 9a–9e () and 11d–11g () incorporate 1,2,3-triazole spacers between the benzimidazole and acetamide groups. Biological Relevance: Triazole-containing analogs (e.g., compound 9c) demonstrated α-glucosidase inhibition in molecular docking studies , whereas the target compound’s activity remains uncharacterized.

Substituent Effects on Acetamide Group

Pyridine Substituents

  • Target Compound : Pyridin-2-ylmethyl group attached to the acetamide nitrogen.
  • Pyridin-3-yl Analogs: N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide () positions the pyridine nitrogen at the 3-position, which may alter electronic distribution and solubility .

Aryl Thiazole/Triazole Modifications

  • Thiazole-Containing Analogs : Compounds such as 5a–m () replace the pyridine group with thiazole rings.
    • Impact : Thiazoles introduce sulfur-based hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Spectroscopic Validation

  • Common Techniques : All analogs (e.g., 9a–9e , 28–31 ) were characterized using $ ^1H $/$ ^{13}C $ NMR, IR, and elemental analysis .
  • Unique Features : The target compound’s pyridin-2-ylmethyl group would produce distinct NMR signals (e.g., deshielded protons near the pyridine nitrogen) compared to triazole/thiazole derivatives .

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS No. 726152-30-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N4O
  • Molecular Weight : 266.30 g/mol
  • CAS Number : 726152-30-3

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects against different diseases.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide exhibit antimicrobial properties. For instance, benzodiazoles have been shown to inhibit bacterial growth by interfering with DNA replication and protein synthesis pathways.

Study ReferenceMicroorganism TestedInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Cell Line TestedIC50 (µM)Mechanism of Action
HeLa (cervical)10Caspase activation
MCF7 (breast)8Bcl-2 downregulation
A549 (lung)12Cell cycle arrest

The proposed mechanisms by which 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
  • DNA Intercalation : Similar benzodiazoles have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzodiazole derivatives, including our compound, demonstrated significant antimicrobial activity against multi-drug resistant strains of bacteria. The results indicated a promising therapeutic potential for treating infections caused by resistant pathogens.

Case Study 2: Cancer Cell Line Studies

In a study involving various cancer cell lines, treatment with the compound resulted in reduced viability and increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed the activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide?

  • Methodology : The compound can be synthesized via condensation reactions between benzimidazole derivatives and pyridylmethylamine precursors. A typical protocol involves refluxing 2-(1H-benzimidazol-2-yl)acetic acid with pyridin-2-ylmethylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base (e.g., triethylamine) in dichloromethane. Post-reaction purification via recrystallization (methanol/acetone mixtures) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • Spectroscopy : ¹H NMR (DMSO-d₆) typically shows peaks for the benzimidazole NH (~δ 12.5 ppm), pyridyl protons (δ 8.1–8.5 ppm), and methylene groups (δ 4.2–4.5 ppm). IR confirms amide C=O stretches (~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 307.12) .
  • Elemental Analysis : C, H, N percentages must align with theoretical values (±0.3%) .

Q. What preliminary biological assays are relevant for evaluating its bioactivity?

  • Methodology :

  • Glucose Uptake Assays : Test in rat hepatocytes at 10 mM glucose concentrations to assess metabolic activity .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) using broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Solvent Optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Flow Chemistry : Continuous flow reactors reduce reaction time (from hours to minutes) and improve reproducibility .
    • Data Contradiction : While traditional reflux methods yield ~60–70%, flow systems achieve >85% yield but require precise temperature control .

Q. What computational tools are used to predict binding modes with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate charge distribution on the benzimidazole and pyridyl groups to identify nucleophilic/electrophilic sites. For example, the pyridyl nitrogen (partial charge ~-0.45) may interact with DNA via intercalation .
  • Molecular Docking : Simulate interactions with enzymes like α-glucosidase (PDB ID: 2ZE4) to predict inhibitory activity .

Q. How do metal complexes of this compound affect its bioactivity?

  • Methodology :

  • Coordination Chemistry : Synthesize Ni(II) or Co(II) complexes by reacting the compound with metal salts (e.g., NiCl₂·6H₂O) in ethanol. Characterize via UV-Vis (d-d transitions at 450–600 nm) and cyclic voltammetry .
  • Enhanced DNA Binding : Metal coordination increases DNA affinity (Kₐ ~10⁶ M⁻¹) compared to the free ligand (Kₐ ~10⁴ M⁻¹), as shown in ethidium bromide displacement assays .

Q. How can structural analogs resolve contradictory data in biological studies?

  • Case Study : Replace the pyridylmethyl group with a phenoxyethyl moiety (as in ). This modification reduced MIC values against A. flavus from 128 µg/mL to 32 µg/mL but lowered glucose uptake activity by 40% .
  • Resolution : Use SAR (structure-activity relationship) analysis to identify critical pharmacophores. The benzimidazole core is essential for antimicrobial activity, while the pyridyl group enhances metabolic modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.